![molecular formula C14H17NO4 B057459 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid CAS No. 177201-79-5](/img/structure/B57459.png)
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related tert-butylcarbonyl compounds involves various strategies, including the use of boronate and indoline groups as key intermediates. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was synthesized from 5-bromoindole, demonstrating the utility of boronate intermediates in constructing complex structures (Li-xue Ma et al., 2023). Additionally, directed lithiation of 1-(tert-butoxycarbonyl)indoline has been utilized for the synthesis of substituted indolines, highlighting the versatility of this protective group in synthetic organic chemistry (M. Iwao & T. Kuraishi, 2003).
Molecular Structure Analysis
The molecular structure of tert-butylcarbonyl-protected compounds is often characterized using techniques such as NMR, MS, and FT-IR, alongside computational methods like DFT for structural optimization. X-ray crystallography provides detailed insights into the molecular architecture, as demonstrated in the structural analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, where the crystallographic data confirmed the DFT-optimized structure (Li-xue Ma et al., 2023).
Scientific Research Applications
As a tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, a related compound, is utilized for tert-butoxycarbonylation of acidic substrates like phenols, amines, and carboxylic acids without a base. This reaction is chemoselective and proceeds under mild conditions with high yield (Saito, Ouchi, & Takahata, 2006).
Selective Deprotection of N-Boc : The tert-butoxycarbonyl (Boc) group is extensively used as a protective group in organic synthesis. A novel method for the deprotection of N-Boc group using silica gel in refluxing toluene is reported. This method effectively deprotects N-Boc protected indoline and benzylamine in high yields (Min, 2007).
Synthesis of Spirocyclic Oxindole Analogue : An efficient, scalable synthesis method towards the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid is described. The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate (Teng, Zhang, & Mendonça, 2006).
Preparation of Indoles and Oxindoles : N-(tert-butoxycarbonyl)anilines treated with dimethylformamide or carbon dioxide furnish intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles. Condensation with N-methoxy-N-methylamides provides ketones which are cyclized to either 2-substituted 1-(tert-butoxycarbonyl)indoles or 2-substituted indoles (Clark et al., 1991).
Synthesis of 7‐Substituted Indolines : The directed lithiation of 1-(tert-butoxycarbonyl)indoline is used for the synthesis of 7-substituted indolines. This method demonstrates the significance of 1-(tert-butoxycarbonyl)indoline as an intermediate in the formation of various indoline derivatives (Iwao & Kuraishi, 2003).
N-tert-Butoxycarbonylation of Amines : H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature. The process is environmentally friendly, efficient, and yields the corresponding N-Boc derivatives chemoselectively (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of compounds that target atp-sensitive potassium channels and m2 muscarinic receptors .
Mode of Action
It is known to be used in the synthesis of benzopyranyl indoline analogs, which act as cardioselective anti-ischemic atp-sensitive potassium channel openers . It is also used in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which act as potent and selective M2 muscarinic receptor antagonists .
Biochemical Pathways
Atp-sensitive potassium channels and m2 muscarinic receptors, which are targeted by compounds synthesized using 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid, play crucial roles in cardiovascular function and neurotransmission, respectively .
Result of Action
The compounds synthesized using it have been reported to have cardioselective anti-ischemic effects and potent antagonistic effects on m2 muscarinic receptors .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCIMEGPCAVHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599285 | |
Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177201-79-5 | |
Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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